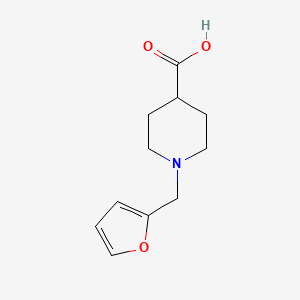

1-(2-Furylmethyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Furylmethyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furylmethyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODLAFGCWHHWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647997 | |

| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874832-33-4 | |

| Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Furylmethyl)piperidine-4-carboxylic acid CAS 874832-33-4 properties

An In-Depth Technical Guide to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid (CAS 874832-33-4): Synthesis, Properties, and Potential Applications

Introduction and Overview

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine-4-carboxylic acid core N-substituted with a furfuryl (2-furylmethyl) group.[1][2] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmaceuticals and biologically active compounds.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable building block in drug design.[4][5] Similarly, the furan ring is a key structural motif in many natural products and synthetic compounds with a wide range of biological activities, including potential fungicidal properties.[6]

This technical guide provides a comprehensive overview of 1-(2-Furylmethyl)piperidine-4-carboxylic acid for researchers and drug development professionals. It consolidates available data and presents reasoned, expert-driven insights into its physicochemical properties, a proposed synthetic pathway, potential pharmacological applications, and essential safety protocols.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed from its chemical structure and data on analogous compounds.

Chemical & Physical Properties

The fundamental properties of the compound are summarized below. It is expected to be a solid at room temperature with moderate solubility in polar solvents. The carboxylic acid moiety imparts acidic properties, while the tertiary amine of the piperidine ring provides a basic center.

| Property | Value | Source(s) |

| CAS Number | 874832-33-4 | [1][2][7][8] |

| IUPAC Name | 1-(2-Furylmethyl)piperidine-4-carboxylic acid | [1][2] |

| Synonyms | 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid, 1-(2-furylmethyl)isonipecotic acid | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2][8] |

| Molecular Weight | 209.25 g/mol | [8] |

| SMILES | O=C(O)C1CCN(CC2=CC=CO2)CC1 | [2] |

| InChIKey | IODLAFGCWHHWTO-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected signals in key spectroscopic methods, based on the principles of organic spectroscopy.[9][10]

| Method | Expected Signals and Rationale |

| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm), characteristic of a 2-substituted furan ring. Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm, connecting the furan and piperidine rings. Piperidine Protons: Complex multiplets between ~1.5-3.2 ppm. The protons alpha to the nitrogen will be the most downfield. The proton at the C4 position will be a multiplet around 2.4-2.6 ppm. Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.[11] |

| ¹³C NMR | Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm. Furan Carbons: Four signals in the aromatic/olefinic region (~105-155 ppm). Methylene Bridge (-CH₂-): A signal around 50-60 ppm. Piperidine Carbons: Four distinct signals in the aliphatic region (~25-55 ppm). |

| FT-IR | O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. C-N Stretch (Tertiary Amine): A moderate absorption in the 1000-1200 cm⁻¹ region. C-O-C Stretch (Furan): Absorptions characteristic of the furan ether linkage.[9] |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z 209. Key Fragments: Expect a base peak corresponding to the loss of the furfuryl group via alpha-cleavage, or fragmentation involving the loss of the carboxylic acid group (-45 amu).[9][12] |

Synthesis and Purification

Proposed Synthetic Workflow

This method is chosen for its high efficiency, mild reaction conditions, and common use in pharmaceutical synthesis. Reductive amination directly couples the amine and aldehyde, forming the target C-N bond in a single pot.

Caption: Proposed workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating by including checkpoints for reaction monitoring and clear steps for purification and characterization.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid) (1.0 eq)

-

2-Furaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to form a suspension.

-

Imine Formation: Add 2-furaldehyde (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The causality for this step is to allow for the formation of the key iminium ion intermediate, which is the substrate for the reducing agent.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. STAB is chosen as it is a mild and selective reducing agent that is effective for reductive aminations and tolerant of the acidic conditions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials. This step ensures the reaction has gone to completion before proceeding to workup.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

pH Adjustment & Isolation: Combine the aqueous layers. Adjust the pH to the isoelectric point of the product (estimated to be around pH 4-6) using 1 M HCl. The product should precipitate out of the solution. If it oils out, extract with a more polar solvent like ethyl acetate.

-

Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectroscopic profile.

Potential Pharmacological Relevance and Research Applications

The structural combination of a piperidine core and a furan moiety suggests several avenues for pharmacological investigation. While no specific biological activity has been reported for 1-(2-Furylmethyl)piperidine-4-carboxylic acid, its constituent parts are well-validated in drug discovery.

-

CNS Disorders: The piperidine scaffold is central to many CNS-active drugs, including analgesics and antipsychotics.[5] Derivatives of piperidine-carboxylic acid have been explored as NMDA receptor antagonists, which are relevant for neurological conditions.[15]

-

Metabolic Diseases: Certain piperidine derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[16]

-

Inflammatory Conditions: N-substituted piperidines have been developed as potent inhibitors of adhesion molecules, which play a role in inflammatory responses.[17]

-

Oncology: The piperidine ring is a component of molecules designed as inhibitors of steroid-5alpha-reductase, relevant in prostate cancer.[18]

-

Antimicrobial Research: Furan-containing compounds have been investigated for their antimicrobial and antifungal activities.[6] The title compound could serve as a lead structure for novel antifungal agents.

Caption: Potential research areas based on the compound's scaffolds.

Handling, Safety, and Storage

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions applicable to new chemical entities in a research laboratory.[19][20]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[20][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[20]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[19][22]

Conclusion

1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4) is a compound of significant interest due to its hybrid structure, incorporating the pharmacologically privileged piperidine scaffold and the versatile furan ring. While specific experimental data remains sparse, its properties can be reliably predicted, and a robust synthetic route via reductive amination can be readily implemented. Its structural motifs suggest a high potential for biological activity, making it a valuable building block for screening libraries and a promising starting point for medicinal chemistry programs targeting a wide range of therapeutic areas, from CNS disorders to infectious diseases. Standard laboratory safety protocols should be strictly followed when handling this compound.

References

-

Mavromoustakos, T., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

BuyersGuideChem. (n.d.). 1-(2-Furylmethyl)piperidine-4-carboxylic acid | C11H15NO3. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (2010). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1-(2-Furylmethyl)piperidine-4-carboxylic acid | 874832-33-4. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

-

Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279)... Journal of Medicinal Chemistry. Available at: [Link]

-

Luurtsema, G., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. Available at: [Link]

-

Asanuma, H., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][23]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular properties of marine dissolved organic matter. Biogeosciences. Available at: [Link]

-

Liu, X., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

- Google Patents. (2013). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 1-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID | CAS 874832-33-4 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2-Furylmethyl)piperidine-4-carboxylic acid | C11H15NO3 - BuyersGuideChem [buyersguidechem.com]

- 8. 1-(2-Furylmethyl)piperidine-4-carboxylic acid,(CAS# 874832-33-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. matrixscientific.com [matrixscientific.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 23. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Furylmethyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Medicinal Chemistry

1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine-4-carboxylic acid core N-substituted with a 2-furylmethyl group. This unique combination of a saturated nitrogen heterocycle, a carboxylic acid, and an aromatic furan ring suggests its potential as a versatile scaffold in drug discovery. The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a basic nitrogen center and improve pharmacokinetic properties. The carboxylic acid group provides a handle for salt formation and can engage in crucial hydrogen bonding interactions with biological targets. The 2-furylmethyl substituent introduces aromaticity and potential for further functionalization, influencing the molecule's overall electronic and steric profile.

This guide provides a comprehensive overview of the predicted physicochemical properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, drawing upon data from structurally related analogs and established principles of physical organic chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these key parameters, offering a practical framework for researchers investigating this and similar molecules.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity.

| Identifier | Value | Source |

| IUPAC Name | 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid | - |

| Molecular Formula | C11H15NO3 | - |

| Molecular Weight | 209.24 g/mol | - |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=CO2 | - |

| InChI | InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)7-10-2-1-8-15-10/h1-2,8-9H,3-7H2,(H,13,14) | - |

Predicted Physicochemical Properties: A Comparative Analysis

| Property | Predicted Value for 1-(2-Furylmethyl)piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | 1-Methylpiperidine-4-carboxylic acid | Rationale for Prediction |

| Melting Point (°C) | 150-170 | >300[1][2] | Not Available | The introduction of the bulkier, less symmetrical 2-furylmethyl group is expected to disrupt the crystal lattice packing compared to the parent zwitterionic piperidine-4-carboxylic acid, leading to a lower melting point. |

| pKa (acidic) | ~4.0 - 4.5 | ~4.0 (predicted) | Not Available | The carboxylic acid pKa is not expected to be significantly altered by the distant N-substituent. A similar compound, 1-formyl-piperidine-4-carboxylic acid, has a predicted pKa of 4.44.[3] |

| pKa (basic) | ~8.5 - 9.5 | ~10.5 (predicted) | Not Available | The electron-withdrawing nature of the furan ring is expected to slightly decrease the basicity of the piperidine nitrogen compared to a simple alkyl substituent. |

| logP (Octanol/Water) | ~0.5 - 1.5 | -1.3 (predicted) | -0.2 (predicted)[4] | The lipophilic 2-furylmethyl group will significantly increase the octanol-water partition coefficient compared to the unsubstituted or N-methylated analogs, indicating greater lipid solubility. |

| Aqueous Solubility | Moderately Soluble | Soluble[5] | Not Available | The increased lipophilicity will likely decrease aqueous solubility compared to piperidine-4-carboxylic acid. However, the presence of both an acidic and a basic center should allow for reasonable solubility, especially at pH values where the molecule is ionized. |

Experimental Characterization: Protocols and Methodologies

To move beyond prediction and establish the empirical physicochemical profile of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Synthesis and Purification

A plausible synthetic route involves the reductive amination of piperidine-4-carboxylic acid with 2-furaldehyde.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and 2-furaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (in the aromatic region), the methylene bridge protons, the piperidine ring protons, and a broad singlet for the carboxylic acid proton.[6]

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C-H stretches of the aliphatic and aromatic components.[7][8]

Physicochemical Property Determination

Melting Point:

-

Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

pKa Determination (Potentiometric Titration):

-

Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

logP Determination (Shake-Flask Method):

-

System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

-

Analysis: After phase separation, determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility:

-

Equilibration: Add an excess amount of the solid compound to a known volume of water (or buffer at a specific pH).

-

Saturation: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).

Significance in Drug Development

The physicochemical properties of 1-(2-Furylmethyl)piperidine-4-carboxylic acid are critical determinants of its potential as a drug candidate.

Caption: The interplay between key physicochemical properties and their implications for various stages of drug development.

-

pKa: Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.

-

logP: A measure of lipophilicity, which is crucial for membrane permeation and distribution into different tissues. An optimal logP is often sought to balance solubility and permeability.

-

Solubility: Adequate aqueous solubility is essential for oral absorption and for the preparation of intravenous formulations.

-

Melting Point: Related to the stability of the solid form and can influence dissolution rate.

Conclusion

While 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a compound with limited published experimental data, its structural features make it an intriguing candidate for further investigation in medicinal chemistry. By leveraging predictive methods based on closely related analogs and employing the standardized experimental protocols outlined in this guide, researchers can systematically elucidate its physicochemical properties. This foundational knowledge is indispensable for understanding its pharmacokinetic and pharmacodynamic potential and for making informed decisions in the drug discovery and development process.

References

- Apollo Scientific.

- PubChem. 1-Methylpiperidine-4-carboxylic acid.

- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Tokyo Chemical Industry Co., Ltd. 4-Piperidinecarboxylic Acid.

- ChemicalBook. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID Product Description.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid....

- Thermo Fisher Scientific.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. 84163-42-8 CAS MSDS (1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical principles with analogous experimental data, this document elucidates the probable three-dimensional arrangement of the molecule, a critical factor in its potential biological activity. We will explore its synthesis, the foundational principles of its stereochemistry, and the analytical techniques essential for its characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to exist in a stable, chair-like conformation, providing a rigid scaffold for the precise spatial orientation of functional groups. This conformational rigidity is paramount in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, 1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS No. 874832-33-4), combines this privileged piperidine core with a furylmethyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position.[2][3] The parent molecule, piperidine-4-carboxylic acid, also known as isonipecotic acid, is a known partial agonist of the GABA-A receptor, highlighting the potential for neurological activity in its derivatives.[1] Understanding the intricate details of the molecular structure and conformational dynamics of this specific derivative is therefore crucial for unlocking its therapeutic potential.

Molecular Structure and Key Features

The molecular structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid comprises three key components: a piperidine ring, a 2-furylmethyl group, and a carboxylic acid moiety.

-

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. Its conformational behavior is central to the overall shape of the molecule.

-

2-Furylmethyl Group: A furan ring connected to the piperidine nitrogen via a methylene bridge. This group introduces aromaticity and potential for specific interactions with biological targets.

-

Carboxylic Acid Group: A polar functional group at the 4-position of the piperidine ring, capable of acting as a hydrogen bond donor and acceptor, which is often critical for receptor binding.

Below is a 2D representation of the molecule:

Caption: 2D structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

Synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

The synthesis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid can be approached through several established synthetic routes. The most direct and industrially scalable methods are reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperidines.[4][5] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add 2-furaldehyde (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. These reagents are preferred for their mildness and selectivity for imines over aldehydes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Alkylation

An alternative synthetic strategy is the direct N-alkylation of piperidine-4-carboxylic acid with a suitable furylmethyl halide, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan. This reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Workflow for N-Alkylation:

Caption: N-Alkylation workflow.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), to the mixture.

-

Addition of Alkylating Agent: Add 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. The subsequent work-up and purification steps are similar to those described for the reductive amination protocol.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A thorough conformational analysis is therefore essential to understand how 1-(2-Furylmethyl)piperidine-4-carboxylic acid might interact with its biological target.

The Piperidine Ring: A Preference for the Chair Conformation

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct orientations for the substituents: axial and equatorial.

-

Axial Substituents: Project parallel to the principal axis of the ring.

-

Equatorial Substituents: Project outwards from the equator of the ring.

Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. In the case of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, the carboxylic acid group at the 4-position is expected to predominantly occupy the equatorial position to maximize thermodynamic stability.

Influence of the N-(2-Furylmethyl) Substituent

The N-substituent can significantly influence the conformational equilibrium of the piperidine ring. For N-benzylpiperidine derivatives, which are structurally analogous to the N-furfuryl moiety, the benzyl group can adopt either an axial or equatorial orientation.[6] The preferred conformation is a result of a balance between steric effects and, in some cases, electronic interactions.

Computational studies on related N-heteroarylmethylpiperidine systems suggest that the energy difference between the axial and equatorial conformers of the N-substituent is often small, allowing for a dynamic equilibrium between the two. The orientation of the furylmethyl group will also be influenced by the rotation around the N-CH₂ and CH₂-furan bonds.

The Carboxylic Acid Group Conformation

The carboxylic acid group itself has conformational flexibility, primarily concerning the orientation of the hydroxyl proton. The syn conformation, where the O-H bond is eclipsed with the C=O bond, is generally more stable than the anti conformation due to favorable intramolecular interactions.[7]

Predicted Dominant Conformations

Based on these principles, we can predict the two most likely low-energy conformations of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in a non-polar environment. Both will feature the piperidine ring in a chair conformation with the bulky carboxylic acid group in the equatorial position. The primary difference will be the orientation of the N-(2-furylmethyl) group.

Conformer A: Equatorial N-(2-Furylmethyl) group. This conformer is likely to be the global minimum due to minimized steric interactions.

Conformer B: Axial N-(2-Furylmethyl) group. This conformer is expected to be slightly higher in energy due to potential 1,3-diaxial interactions with the axial hydrogens at C3 and C5 of the piperidine ring.

Visual Representation of Conformational Equilibrium:

Caption: Predicted conformational equilibrium.

Analytical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid and the elucidation of its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of organic molecules.

-

¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial environment. For a chair conformation, large axial-axial coupling constants (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial coupling constants (J_ax-eq, J_eq-eq ≈ 2-5 Hz) are expected. The observation of time-averaged coupling constants would indicate a rapid conformational equilibrium.

-

¹³C NMR: The chemical shifts of the piperidine carbons also differ depending on the conformation. The γ-gauche effect, for instance, can be used to infer the orientation of substituents.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for the complete assignment of all proton and carbon signals. NOESY experiments can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus confirming the relative orientation of substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. Obtaining a crystal structure of 1-(2-Furylmethyl)piperidine-4-carboxylic acid would unequivocally determine the preferred conformation of the piperidine ring and the orientation of its substituents in the crystalline state. This data would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. To date, no public crystal structure for this specific compound has been reported.

Computational Modeling

In the absence of experimental crystal structures, computational modeling is a vital tool for predicting and understanding the conformational landscape of a molecule.[4]

Workflow for Computational Conformational Analysis:

Caption: Computational modeling workflow.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanics (e.g., Density Functional Theory, DFT) or molecular mechanics force fields.

-

Analysis: The optimized structures are analyzed to determine key geometric parameters (bond lengths, angles, dihedral angles) and the relative populations of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of 1-(2-Furylmethyl)piperidine-4-carboxylic acid. Based on established principles of stereochemistry and data from analogous systems, the molecule is predicted to exist predominantly in a chair conformation with the carboxylic acid group in an equatorial position. The N-(2-furylmethyl) substituent likely exists in a dynamic equilibrium between axial and equatorial orientations, with the equatorial conformer being thermodynamically favored.

For drug development professionals, a precise understanding of this conformational landscape is a prerequisite for rational drug design. Future research should focus on obtaining experimental data, particularly high-resolution NMR spectra and a single-crystal X-ray structure, to validate these theoretical predictions. Such data will be instrumental in building accurate pharmacophore models and guiding the synthesis of new analogues with enhanced biological activity.

References

-

Wikipedia. Isonipecotic acid. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 21(3), 288.

- US Patent US9029547B1, 2015. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

ResearchGate. Structure of N-benzylpiperidine derivatives. [Link]

- Lapina, I. M., Pevzner, L. M., & Potekhin, A. A. (2006). Reactions of alkyl (halomethyl) furancarboxylates with hexamethylenetetramine. Russian Journal of General Chemistry, 76(8), 1304-1309.

- Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586.

- Zhang, Y., et al. (2021). Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 11(24), 14565-14569.

- Kuznetsov, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

- Nagy, P. I. (2016). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of physical chemistry. B, 120(43), 11266–11277.

-

Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

- Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 48(8), 798-806.

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. 1-(2-Furylmethyl)piperidine-4-carboxylic acid,(CAS# 874832-33-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1-(2-furylmethyl)piperidine-4-carboxylic acid | 874832-33-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Analysis - Drug Design Org [drugdesign.org]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the absence of a consolidated public repository of its spectral data, this document serves as a predictive guide and a methodological blueprint. As a Senior Application Scientist, the narrative is structured to not only present predicted data but to explain the underlying principles and experimental rationale. The guide synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the molecule's constituent functional groups—a tertiary amine, a piperidine ring, a furan ring, and a carboxylic acid. Furthermore, it provides detailed, field-proven protocols for data acquisition and a logical workflow for synergistic data interpretation, ensuring a self-validating approach to structural confirmation and purity assessment.

Introduction to 1-(2-Furylmethyl)piperidine-4-carboxylic acid

1-(2-Furylmethyl)piperidine-4-carboxylic acid (Molecular Formula: C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ) is a molecule that integrates several key pharmacophoric features.[1] Its structure is composed of a piperidine-4-carboxylic acid core, which is a common scaffold in pharmaceutical agents, N-substituted with a furylmethyl group. The furan moiety is a bioisostere for benzene and can engage in various intermolecular interactions, while the carboxylic acid provides a key site for hydrogen bonding or salt formation.

Chemical Structure:

(Simplified representation)

Accurate structural elucidation and confirmation are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide the necessary tools to verify molecular structure, identify impurities, and ensure batch-to-batch consistency. This guide offers a predictive analysis of the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Signatures

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Furylmethyl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

The proton NMR spectrum is expected to show distinct signals for the furan, piperidine, methylene bridge, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below. The use of a solvent like DMSO-d₆ is recommended to ensure the observation of the acidic carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 12.5 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal that exchanges with D₂O. |

| Furan H-5 (-O-CH=) | 7.5 - 7.6 | Doublet | 1H | The proton adjacent to the furan oxygen is the most deshielded of the ring protons. |

| Furan H-4 (-CH=CH-) | 6.3 - 6.4 | Doublet of Doublets | 1H | Coupled to both H-3 and H-5. |

| Furan H-3 (-C-CH=) | 6.2 - 6.3 | Doublet | 1H | Coupled to H-4. |

| Methylene Bridge (-N-CH₂ -Furan) | 3.5 - 3.6 | Singlet | 2H | Protons on the carbon adjacent to the nitrogen and the furan ring. The signal is a singlet as there are no adjacent protons. |

| Piperidine H-2ax, H-6ax (axial) | 2.8 - 3.0 | Multiplet | 2H | Axial protons on the carbons alpha to the nitrogen are deshielded. |

| Piperidine H-2eq, H-6eq (equatorial) | 2.1 - 2.3 | Multiplet | 2H | Equatorial protons alpha to the nitrogen. |

| Piperidine H-4 | 2.3 - 2.5 | Multiplet | 1H | The methine proton at the C4 position, coupled to the adjacent methylene protons. |

| Piperidine H-3ax, H-5ax (axial) | 1.8 - 2.0 | Multiplet | 2H | Axial protons beta to the nitrogen. |

| Piperidine H-3eq, H-5eq (equatorial) | 1.6 - 1.8 | Multiplet | 2H | Equatorial protons beta to the nitrogen. |

Note: The exact shifts and multiplicities for the piperidine protons can be complex due to chair conformations and second-order coupling effects. Data from similar piperidine structures supports these general ranges.[2][3]

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 175 - 178 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic region.[4] |

| Furan C-2 (-C -CH₂) | 152 - 155 | The furan carbon bearing the substituent is significantly deshielded. |

| Furan C-5 (-O-C H=) | 142 - 144 | The furan carbon adjacent to the oxygen is highly deshielded. |

| Furan C-3/C-4 | 108 - 112 | The two other furan carbons appear in this typical upfield region for electron-rich aromatic systems. |

| Piperidine C-2, C-6 | 53 - 56 | Carbons alpha to the nitrogen atom. |

| Methylene Bridge (-N-C H₂-Furan) | 50 - 53 | The methylene carbon is deshielded by both the adjacent nitrogen and the furan ring. |

| Piperidine C-4 | 40 - 43 | The methine carbon bearing the carboxylic acid group. |

| Piperidine C-3, C-5 | 28 - 32 | Carbons beta to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions from the carboxylic acid group.

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong | This characteristic broad envelope is due to strong hydrogen bonding between carboxylic acid dimers.[5] |

| C-H Stretch (Furan & Alkene) | 3100 - 3000 | Medium | Aromatic and vinylic C-H stretches appear just above 3000 cm⁻¹.[6] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Stretches from the CH₂ and CH groups of the piperidine ring and methylene bridge.[6] |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Very Strong, Sharp | The carbonyl stretch is one of the most intense and reliable absorptions in the spectrum.[4][7] |

| C=C Stretch (Furan Ring) | 1600 - 1475 | Medium-Weak | Aromatic ring stretching vibrations.[8] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Associated with the C-O single bond of the carboxylic acid functional group.[5] |

| C-N Stretch (Tertiary Amine) | 1250 - 1000 | Medium-Strong | Stretching vibration for the tertiary amine within the piperidine ring.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and connectivity. Electrospray Ionization (ESI) is the preferred method for this non-volatile, polar molecule.

-

Molecular Formula: C₁₁H₁₅NO₃

-

Exact Mass: 209.1052

-

Predicted Ionization:

-

Positive Mode (ESI+): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 210.1125 .

-

Negative Mode (ESI-): Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 208.0980 .

-

-

Predicted Fragmentation Pattern:

-

The primary fragmentation pathway is expected to be the cleavage of the benzylic-type bond between the piperidine nitrogen and the methylene bridge. This would result in a stable furfuryl cation (m/z 81) and the piperidine-4-carboxylic acid radical cation, or more likely, the N-protonated piperidine-4-carboxylic acid fragment (m/z 130) in positive mode.

-

Another likely fragmentation is the loss of the carboxyl group (as COOH, 45 Da) or CO₂ (44 Da) from the parent ion.

-

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow from sample receipt to final structural confirmation.

Caption: Overall workflow for the spectroscopic characterization.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire 1024 or more scans, as the ¹³C signal is inherently weaker.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

Protocol for ATR-FTIR Data Acquisition

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small, solid amount of the compound directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution data).

-

LC Method:

-

Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Run a generic gradient from 5% to 95% B over 5-10 minutes to ensure elution of the compound.

-

-

MS Method:

-

Acquire data in both positive and negative ion modes in separate runs.

-

Set the mass range to scan from m/z 50 to 500.

-

Use source parameters optimized for molecules of this mass range (e.g., capillary voltage of 3-4 kV).

-

Perform MS/MS (fragmentation) analysis on the parent ion (m/z 210.1 in positive mode) to confirm the fragmentation patterns.

-

Synergistic Data Interpretation and Validation

No single technique provides the complete structural picture. The power of this multi-faceted approach lies in using each piece of data to validate the others, creating a self-consistent and definitive structural assignment.

Caption: Logic flow for synergistic data interpretation.

-

Start with Mass Spectrometry: The high-resolution mass confirms the elemental composition (C₁₁H₁₅NO₃), providing the molecular formula.

-

Consult Infrared Spectroscopy: The IR spectrum validates the presence of the key functional groups predicted by the formula. The very broad O-H stretch and the strong C=O stretch are definitive proof of the carboxylic acid.

-

Elucidate with NMR Spectroscopy: With the formula and functional groups confirmed, NMR provides the final piece of the puzzle. The number of signals, their chemical shifts, integrations, and coupling patterns are used to piece together the exact connectivity of the furan, methylene bridge, and piperidine rings, confirming the isomeric structure as 1-(2-Furylmethyl)piperidine-4-carboxylic acid.

This integrated approach ensures that the final structure is supported by multiple, independent lines of evidence, adhering to the highest standards of scientific integrity.

References

-

IR Handout. University of California, Los Angeles (UCLA) Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

4-Piperidinecarboxylic acid. PubChem, National Institutes of Health. [Link]

-

Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate. PubChem, National Institutes of Health. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

1-Acetyl-4-piperidinecarboxylic acid. NIST WebBook. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. 1-(2-FURYLMETHYL)PIPERIDINE-4-CARBOXYLIC ACID [m.chemicalbook.com]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a novel chemical entity with potential therapeutic applications. In the absence of published empirical data for this specific molecule, this document synthesizes information from its structural analogues—piperidine-4-carboxylic acid and furan derivatives—to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.

Introduction: The Paramount Importance of Solubility in Drug Development

Oral ingestion remains the most convenient and common route for drug administration, prized for its ease of use and high patient compliance.[1][4] However, for a drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][3] Consequently, aqueous solubility is a rate-limiting parameter for the absorption and bioavailability of many orally administered drugs.[5] Poorly water-soluble drugs often exhibit incomplete or erratic absorption, leading to suboptimal therapeutic outcomes and high inter-patient variability.[1] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, presenting a major challenge for formulation scientists.[1][2]

A thorough understanding of an API's solubility profile across a spectrum of solvents is therefore not merely an academic exercise but a cornerstone of pre-formulation studies. This knowledge informs critical decisions in:

-

Formulation Development: Guiding the selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, solid dispersions) to enhance bioavailability.[3][5]

-

Process Chemistry: Optimizing conditions for purification, crystallization, and isolation of the API.

-

Toxicology: Ensuring accurate dose concentrations in preclinical safety studies.

This guide focuses on 1-(2-Furylmethyl)piperidine-4-carboxylic acid, a molecule combining a polar zwitterionic piperidine carboxylic acid scaffold with a more lipophilic furfuryl moiety. Understanding its interaction with various solvents is key to unlocking its therapeutic potential.

Physicochemical Characterization and Predicted Solubility Profile

As of the date of this guide, specific experimental data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid is not publicly available. However, a robust prediction of its properties can be derived from its constituent chemical structures.

Molecular Structure: 1-(2-Furylmethyl)piperidine-4-carboxylic acid

The molecule is an assembly of three key functional groups:

-

Piperidine-4-carboxylic acid (Isonipecotic acid): A cyclic amino acid. This portion of the molecule is zwitterionic at physiological pH, with a protonated tertiary amine and a deprotonated carboxylic acid. Isonipecotic acid itself is soluble in water.[4][8]

-

Tertiary Amine: The piperidine nitrogen, which is basic.

-

Furan Ring: An aromatic heterocycle.

-

Furfuryl Group: The furan ring attached to a methylene bridge. Furfurylamine, a related compound, is miscible with water, indicating the furan ring's capacity for hydrogen bonding via its oxygen atom.[9][10]

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| pKa (acidic) | ~3.5 - 4.5 | Based on the carboxylic acid of isonipecotic acid (pKa ~3.73).[4] |

| pKa (basic) | ~9.0 - 10.0 | Based on the tertiary amine of the piperidine ring. |

| LogP | Moderately Lipophilic | The addition of the furfuryl group will increase the lipophilicity compared to the parent isonipecotic acid (XLogP3 ~ -3).[11] The furan ring contributes to this, but the overall molecule retains significant polar character. |

| Hydrogen Bonding | Donor (Carboxylic Acid -OH) & Acceptor (Carboxylic Acid C=O, Piperidine N, Furan O) | The multiple sites for hydrogen bonding are expected to play a significant role in its solubility in protic solvents. |

Predicted Solubility in Different Solvent Classes

The "like dissolves like" principle, while a simplification, provides a useful starting point. A more nuanced understanding can be gained by considering Hansen Solubility Parameters (HSP), which deconstruct intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12] A solute will have a higher affinity for a solvent with a similar HSP profile.

| Solvent Class | Example Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The zwitterionic nature and multiple hydrogen bond donor/acceptor sites of the molecule will interact favorably with the hydroxyl groups of these solvents. Isonipecotic acid and furfurylamine are both water-soluble.[4][8][9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have strong dipole moments, which will solvate the polar regions of the molecule. The absence of a proton-donating group may slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity and hydrogen bonding capability of the molecule are mismatched with the primarily dispersion forces of nonpolar solvents. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will be limited but potentially greater than in purely nonpolar solvents, depending on the balance of polar and nonpolar interactions. |

This predictive analysis underscores the necessity of empirical determination to quantify the solubility and validate these hypotheses.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is considered the gold standard for its reliability and direct measurement of a saturated solution at equilibrium.[13] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

1-(2-Furylmethyl)piperidine-4-carboxylic acid (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UPLC-MS) for concentration analysis

Step-by-Step Methodology

-

Preparation of the Suspension:

-

Add an excess amount of solid 1-(2-Furylmethyl)piperidine-4-carboxylic acid to a pre-weighed vial. The "excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A visual check for undissolved solid is mandatory.

-

Add a known volume (e.g., 2-5 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the suspensions for a predetermined period. Equilibration time can vary significantly but is often achieved within 24 to 72 hours.[13]

-

Causality Check: The goal of agitation is to maximize the surface area of the solid in contact with the solvent, accelerating the path to thermodynamic equilibrium. The duration must be sufficient for the dissolution rate to equal the precipitation rate. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.[13]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Spin the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter.

-

-

Trustworthiness Check: Both methods have potential pitfalls. Centrifugation may be incomplete for very fine particles. Filtration can lead to solute adsorption onto the filter membrane, especially at low concentrations. To mitigate this, pre-rinsing the filter with a small amount of the saturated solution is a recommended practice.[13]

-

-

Analysis of the Saturated Solution:

-

Immediately after separation, accurately dilute a known aliquot of the clear supernatant with an appropriate solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

It is crucial to also measure and report the pH of the saturated solution for aqueous and buffered solvents, as the solubility of ionizable compounds is highly pH-dependent.

-

Workflow Diagram

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Interplay of Molecular Properties and Solubility

The solubility of 1-(2-Furylmethyl)piperidine-4-carboxylic acid is a direct consequence of its molecular structure. The diagram below illustrates the logical relationships between its physicochemical properties and its expected behavior in different solvent environments.

Caption: Relationship between molecular features and predicted solubility.

Conclusion

While direct experimental solubility data for 1-(2-Furylmethyl)piperidine-4-carboxylic acid remains to be published, a detailed analysis of its structural components allows for a strong predictive assessment of its solubility profile. The molecule is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary theoretical grounding and a robust, validated experimental protocol for researchers to empirically determine these critical physicochemical parameters. The systematic application of the described shake-flask method will yield the high-quality data necessary to guide the successful formulation and development of this promising new chemical entity.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences, 109(5), 1673-1680. [Link]

-

Prajapati, R., & Patel, P. (2017). Importance of Solubility and Solubility Enhancement Techniques. Journal of Molecular and Pharmaceutical Sciences, 1(1), 1-6. [Link]

-

PubChem. Isonipecotic acid. National Center for Biotechnology Information. [Link]

-

Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]

-

PubChem. Furfurylamine. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 1-[(furan-2-yl)methyl]piperidine-4-carboxylic acid. [Link]

-

ChemBK. piperidine-4-carboxylic acid. [Link]

-

BuyersGuideChem. 1-(2-Furylmethyl)piperidine-4-carboxylic acid. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

-

Wikipedia. Furfurylamine. [Link]

-

PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. 1-(2-Furylmethyl)piperidine-4-carboxylic acid | 874832-33-4. [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 1-[(FURAN-2-YL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID | CAS 874832-33-4 [matrix-fine-chemicals.com]

- 7. 1-(2-Furylmethyl)piperidine-4-carboxylic acid | 874832-33-4 [buyersguidechem.com]

- 8. chembk.com [chembk.com]

- 9. Furfurylamine | 617-89-0 [chemicalbook.com]

- 10. microchem.fr [microchem.fr]

- 11. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]

An In-depth Technical Guide to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Potential Applications

Introduction: Unveiling a Hybrid Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Furylmethyl)piperidine-4-carboxylic acid emerges as a molecule of significant interest, wedding the conformational rigidity and neuromodulatory potential of the piperidine-4-carboxylic acid (isonipecotic acid) core with the versatile and biologically active furan ring. While a singular, seminal report on the "discovery" of this specific molecule is not prominent in the scientific literature, its existence is noted in chemical supplier databases, indicating its role as a building block in synthetic chemistry. This guide, therefore, aims to provide a comprehensive technical overview, grounded in established chemical principles, to elucidate its synthesis, physicochemical properties, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

The core of this molecule, isonipecotic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] First described in the literature around 1944, it was later identified as a partial agonist at GABA-A receptors.[1] The piperidine ring itself is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties and enhance druggability.[2][3]

The furan moiety, a five-membered aromatic heterocycle, is also a staple in biologically active compounds, contributing to a spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[4] The 2-furylmethylamine substructure, in particular, serves as a key component in various therapeutic agents. The convergence of these two pharmacophorically significant moieties in 1-(2-Furylmethyl)piperidine-4-carboxylic acid suggests a rich potential for this molecule in the exploration of novel therapeutics.

Physicochemical Properties of the Core Scaffolds

A foundational understanding of the starting materials is critical for successful synthesis and application. The key precursors to the target molecule are piperidine-4-carboxylic acid and a 2-furylmethyl synthon.

Piperidine-4-carboxylic Acid (Isonipecotic Acid)

Isonipecotic acid is a white crystalline solid with a high melting point, reflecting its zwitterionic character in the solid state.[5][6] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 498-94-2 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Melting Point | >300 °C | [7] |

| Appearance | White to faint pink-beige powder | [7] |

| Solubility | Soluble in water | [7] |

| pKa | pK₁: 3.73; pK₂: 10.72 | [8] |

Synthetic Pathways to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid